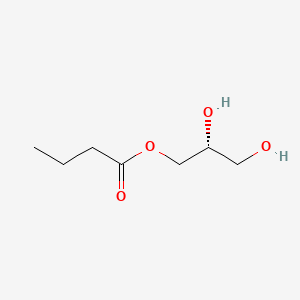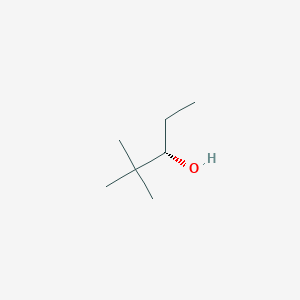
(E)-2-Hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide group attached to a (2-chlorophenyl)ethylidene moiety, which is further connected to a 2-hydroxypropanoic acid structure. The compound’s unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the condensation reaction between 2-hydroxypropanoic acid and 1-(2-chlorophenyl)ethylidene hydrazine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazide bond. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors may be employed to optimize the production process.
化学反応の分析
Types of Reactions
(E)-2-Hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
(E)-2-Hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism by which (E)-2-Hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis.
類似化合物との比較
Similar Compounds
- 2-Hydroxypropanoic acid hydrazide
- (2-Chlorophenyl)ethylidene hydrazine
- 2-Hydroxypropanoic acid (1-phenylethylidene)hydrazide
Uniqueness
(E)-2-Hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to the presence of both the 2-hydroxypropanoic acid and (2-chlorophenyl)ethylidene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
133661-72-0 |
|---|---|
分子式 |
C11H13ClN2O2 |
分子量 |
240.68 g/mol |
IUPAC名 |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-hydroxypropanamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-7(13-14-11(16)8(2)15)9-5-3-4-6-10(9)12/h3-6,8,15H,1-2H3,(H,14,16)/b13-7+ |
InChIキー |
RKDLRVVYLUCPNR-NTUHNPAUSA-N |
異性体SMILES |
CC(C(=O)N/N=C(\C)/C1=CC=CC=C1Cl)O |
正規SMILES |
CC(C(=O)NN=C(C)C1=CC=CC=C1Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


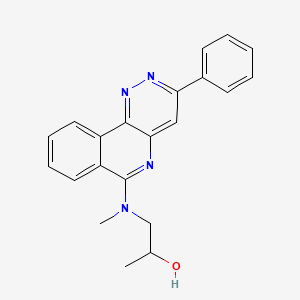
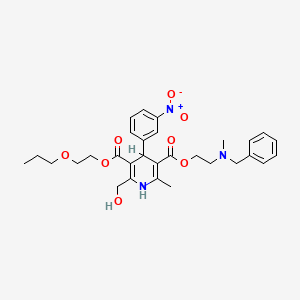
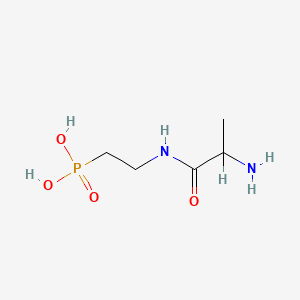

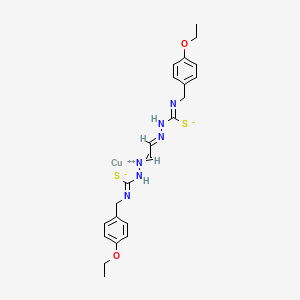
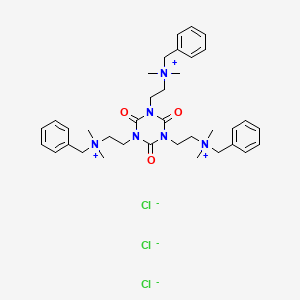
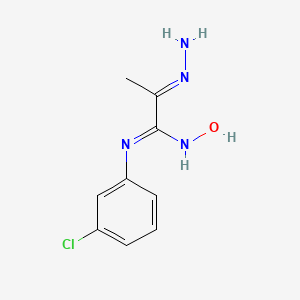

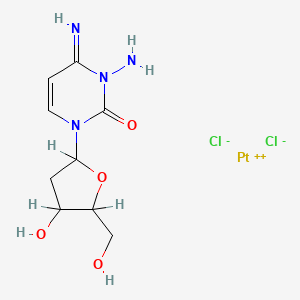
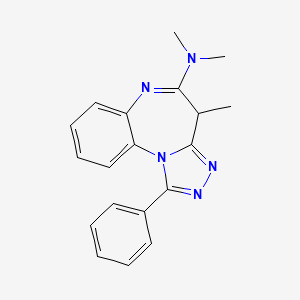
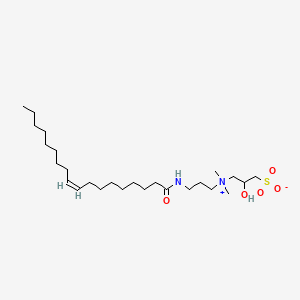
![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)](/img/structure/B12735836.png)
